3-(4-(2-ethoxyphenyl)piperazine-1-carbonyl)-2H-chromen-2-one
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Overview
Description
3-(4-(2-ethoxyphenyl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that features a piperazine ring, a chromenone core, and an ethoxyphenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-ethoxyphenyl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the reaction of 2-ethoxyphenylpiperazine with a suitable chromenone derivative under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3-(4-(2-ethoxyphenyl)piperazine-1-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the chromenone core or the piperazine ring.
Substitution: Substitution reactions can occur at the ethoxyphenyl group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the chromenone or piperazine moieties.
Scientific Research Applications
3-(4-(2-ethoxyphenyl)piperazine-1-carbonyl)-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antibacterial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-(2-ethoxyphenyl)piperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The piperazine ring and chromenone core allow the compound to bind to various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes and biological responses.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
3-(4-(2-ethoxyphenyl)piperazine-1-carbonyl)-2H-chromen-2-one is unique due to its specific combination of a piperazine ring, chromenone core, and ethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-2-27-20-10-6-4-8-18(20)23-11-13-24(14-12-23)21(25)17-15-16-7-3-5-9-19(16)28-22(17)26/h3-10,15H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVLRGRWHSCOOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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